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Abstract
Fasicularin, a unique tricyclic marine alkaloid, has garnered significant attention within the

scientific community due to its novel chemical architecture and promising cytotoxic activity.

Isolated from the ascidian Nephteis fasicularis, its structure is characterized by a

perhydropyrido[2,1-j]quinoline core, a trans-fused 1-azadecalin AB-ring system, and a

distinctive thiocyanate functional group.[1][2] This technical guide provides a comprehensive

overview of the structure elucidation, stereochemical assignment, and biological significance of

fasicularin, drawing from key spectroscopic and synthetic studies.

Introduction
Fasicularin was first isolated in 1997 from the marine invertebrate Nephteis fasicularis,

collected in Pohnpei, Micronesia.[1][3] It belongs to a family of tricyclic alkaloids that includes

the cylindricines and lepadiformines.[2] Structurally, it is distinguished from the closely related

cylindricine B by being epimeric at the C(10) quaternary center, which results in a trans-1-

azadecalin A/B ring fusion.[1][3] Early biological screenings revealed that fasicularin exhibits

cytotoxic properties, particularly against Vero cells, and shows activity in DNA repair-deficient

yeast strains, suggesting a DNA-damaging mechanism of action.[4]
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The determination of fasicularin's planar structure and relative stereochemistry was primarily

achieved through a combination of spectroscopic techniques, with Nuclear Magnetic

Resonance (NMR) and Mass Spectrometry (MS) playing pivotal roles.

Spectroscopic Data
The initial structural hypothesis for fasicularin was formulated based on extensive analysis of

1D and 2D NMR data, including COSY, HMQC, HMBC, and NOE experiments, along with

mass spectrometry.[1][3]

Table 1: NMR Spectroscopic Data for Fasicularin

While the complete original 1H NMR data from the isolation study is not readily available, the

following table combines the reported 13C NMR data with representative 1H NMR data from a

total synthesis of (±)-fasicularin.
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Position ¹³C Chemical Shift (ppm)
¹H Chemical Shift (ppm),
Multiplicity (J in Hz)

2 35.8 1.85 (m)

3 52.4 3.20 (m)

4 25.9 1.60 (m), 1.75 (m)

5 34.1 1.45 (m)

6 63.2 2.95 (dd, J = 12.0, 3.0 Hz)

7 26.2 1.55 (m)

8 26.8 1.25 (m)

8a 60.1 -

9 36.4 1.90 (m)

10 25.1 1.35 (m), 1.65 (m)

11 25.3 1.40 (m), 1.50 (m)

12 31.9 1.25 (m)

12a 39.8 1.70 (m)

1' (Hexyl) 36.9 1.30 (m)

2' (Hexyl) 29.5 1.25 (m)

3' (Hexyl) 22.6 1.25 (m)

4' (Hexyl) 31.8 1.25 (m)

5' (Hexyl) 22.6 1.25 (m)

6' (Hexyl) 14.1 0.88 (t, J = 6.5 Hz)

SCN 112.1 -

Note: ¹³C NMR data is from the original isolation paper as cited in synthetic literature. ¹H NMR

data is representative from synthetic samples and may show slight variations.
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Mass Spectrometry: High-resolution mass spectrometry (HRMS) was crucial in determining the

molecular formula of fasicularin as C₂₀H₃₄N₂S.

Key Spectroscopic Experiments and Methodologies
The elucidation of fasicularin's complex three-dimensional structure relied heavily on

advanced NMR techniques.

Nuclear Overhauser Effect (NOE) Spectroscopy: NOESY experiments were instrumental in

establishing the relative stereochemistry of the molecule. Key NOE correlations would have

revealed the spatial proximity of protons, allowing for the assignment of the trans-fusion of the

A/B rings and the equatorial orientation of the hexyl side chain at C2.

Experimental Protocol: 2D NOESY for Small Molecules

A generic protocol for acquiring a 2D NOESY spectrum for a small molecule like fasicularin on

a standard NMR spectrometer is as follows:

Sample Preparation: Dissolve 5-10 mg of the purified natural product in approximately 0.6

mL of a deuterated solvent (e.g., CDCl₃, CD₃OD) in a 5 mm NMR tube.

Spectrometer Setup:

Tune and match the probe for the ¹H frequency.

Optimize the lock parameters.

Shim the magnetic field to achieve optimal resolution.

Pulse Sequence: Select a standard 2D NOESY pulse sequence (e.g., noesygpph on a

Bruker spectrometer).

Acquisition Parameters:

Spectral Width (SW): Set to cover all proton signals (typically 10-12 ppm).

Number of Points (TD): 2048 in the direct dimension (F2) and 256-512 in the indirect

dimension (F1).
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Number of Scans (NS): 8-16 scans per increment, depending on sample concentration.

Relaxation Delay (D1): Set to at least 1.5 times the longest T₁ relaxation time of the

molecule (typically 1-2 seconds).

Mixing Time (tm): This is a critical parameter. For small molecules, a mixing time of 300-

800 ms is a good starting point to observe key NOE cross-peaks. A series of experiments

with varying mixing times can provide more quantitative distance information.

Processing:

Apply a sine-bell or squared sine-bell window function in both dimensions.

Perform a two-dimensional Fourier transform.

Phase the spectrum carefully.

Baseline correct the spectrum.

Analysis: Analyze the cross-peaks, which indicate through-space correlations between

protons that are typically less than 5 Å apart.

Stereochemistry
While NMR provided the relative stereochemistry, the absolute configuration of fasicularin
remained unassigned from the initial isolation study as the optical rotation of the natural

product was not measured. The definitive assignment of its stereochemistry was later achieved

through enantioselective total synthesis. Multiple total syntheses of fasicularin have been

reported, which have not only confirmed the proposed structure but also allowed for the

preparation of sufficient quantities for further biological evaluation.

Logical Workflow for Structure Elucidation
The process of determining the structure of a novel natural product like fasicularin follows a

logical progression of experiments and data analysis.
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Caption: Workflow for the structure elucidation of fasicularin.
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Biological Activity and Mechanism of Action
Fasicularin's cytotoxic properties are believed to stem from its ability to act as a DNA

alkylating agent. The proposed mechanism involves the intramolecular displacement of the

thiocyanate group to form a highly reactive aziridinium ion intermediate. This electrophilic

species can then be attacked by nucleophilic sites on DNA bases, particularly the N7 position

of guanine, leading to the formation of DNA adducts and subsequent strand cleavage. This

mechanism is analogous to that of some clinically used anticancer drugs.

Fasicularin Aziridinium Ion Intermediate
-SCN⁻

Alkylated DNA Adduct
Cellular DNA (Guanine N7)

DNA Strand Cleavage Cytotoxicity

Click to download full resolution via product page

Caption: Proposed mechanism of action for fasicularin.

Conclusion
The structure elucidation and stereochemical assignment of fasicularin represent a classic

example of modern natural product chemistry, integrating advanced spectroscopic techniques

with the confirmatory power of total synthesis. Its unique chemical structure and intriguing

DNA-damaging mechanism of action make it a compelling lead compound for further

investigation in the development of novel anticancer therapeutics. This guide has provided a

detailed overview of the key data and methodologies that have been instrumental in

understanding this fascinating marine natural product.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 8 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC2529480/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2529480/
https://dr.ntu.edu.sg/server/api/core/bitstreams/9113270b-5bdd-4bad-b397-8a8d79b1c624/content
https://scispace.com/pdf/studies-on-total-synthesis-of-the-cylindricine-fasicularin-11l45k3dic.pdf
https://www.researchgate.net/publication/250563085_ChemInform_Abstract_Fasicularin_a_Novel_Tricyclic_Alkaloid_from_the_Ascidian_Nephteis_fasicularis_with_Selective_Activity_Against_a_DNA_RepairDeficient_Organism
https://www.benchchem.com/product/b1248361#fasicularin-structure-elucidation-and-stereochemistry
https://www.benchchem.com/product/b1248361#fasicularin-structure-elucidation-and-stereochemistry
https://www.benchchem.com/product/b1248361#fasicularin-structure-elucidation-and-stereochemistry
https://www.benchchem.com/product/b1248361#fasicularin-structure-elucidation-and-stereochemistry
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1248361?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1248361?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

